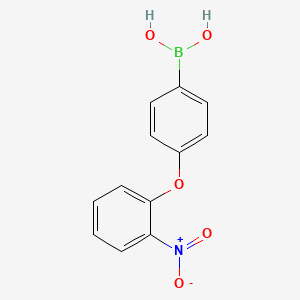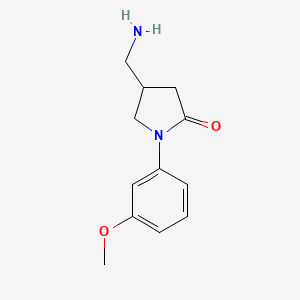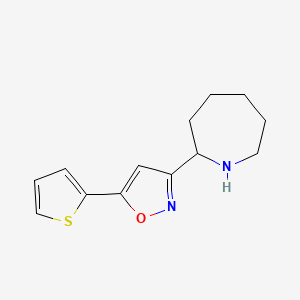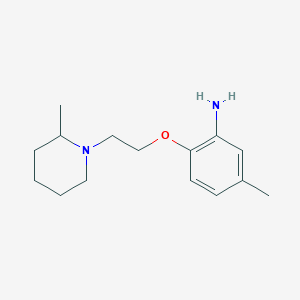
4-(2-硝基苯氧基)苯硼酸
描述
(4-(2-Nitrophenoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H10BNO5 and its molecular weight is 259.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Nitrophenoxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Nitrophenoxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
传感应用
4-(2-硝基苯氧基)苯硼酸: 由于其能够与二醇以及氟化物或氰化物阴离子等强路易斯碱相互作用,在传感应用中得到了广泛应用。 这种相互作用对于均相分析和非均相检测系统的开发至关重要 . 该化合物的硼酸部分可以与糖类形成可逆的共价络合物,这在葡萄糖检测中特别有用,使其成为糖尿病监测的宝贵工具 .
治疗开发
硼酸与生物分子的相互作用为治疗开发开辟了新的可能性。 4-(2-硝基苯氧基)苯硼酸 可以用于蛋白质操作和修饰,这对于创建靶向治疗至关重要。 它还在药物递送系统的开发中发挥作用,特别是在根据葡萄糖水平控制胰岛素释放方面 .
葡萄糖敏感水凝胶
使用苯硼酸衍生物在葡萄糖敏感水凝胶的设计方面取得了进展。 这些水凝胶可以响应葡萄糖浓度的变化,使其成为糖尿病管理中胰岛素递送系统的潜在候选者。 硼酸的动态共价化学允许创建自修复水凝胶,这在生物医学应用中具有优势 .
分析化学
在分析化学中,4-(2-硝基苯氧基)苯硼酸 用于糖化分子的电泳。 这种应用利用了该化合物对糖分子的亲和力,允许分离和分析复杂的生物样本 .
材料科学
4-(2-硝基苯氧基)苯硼酸 的硼酸官能团表明其在材料科学中的潜在应用。 它可以用于铃木-宫浦偶联反应,该反应在创建碳-碳键中起着至关重要的作用。 这种反应广泛用于合成药物和材料.
癌症研究
硼酸,包括4-(2-硝基苯氧基)苯硼酸,已被研究作为乳酸脱氢酶的抑制剂。 这种酶在癌细胞代谢中起着重要作用,抑制它可能导致开发新的癌症疗法 .
高分子化学
在高分子化学中,4-(2-硝基苯氧基)苯硼酸 用作创建 n 型聚合物的构建块,这些聚合物对于开发全聚合物太阳能电池至关重要。 这些材料对于推进可再生能源技术至关重要 .
生化工具
硼酸作为各种用途的生化工具,包括干扰信号通路和酶抑制4-(2-硝基苯氧基)苯硼酸 可以被功能化以创建细胞递送系统,这对于靶向药物递送和基因治疗应用很重要 .
作用机制
Target of Action
Boronic acids, such as phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .
Mode of Action
Boronic acids, including phenylboronic acid, are known to interact with various biological targets through the formation of reversible covalent bonds .
Action Environment
It is generally recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols .
生化分析
Biochemical Properties
(4-(2-Nitrophenoxy)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the field of molecular recognition and sensing. Boronic acids, including (4-(2-Nitrophenoxy)phenyl)boronic acid, are known to interact with diols and other Lewis bases, forming reversible covalent bonds. This property makes them valuable in the development of sensors and diagnostic tools. Additionally, (4-(2-Nitrophenoxy)phenyl)boronic acid can interact with enzymes and proteins, influencing their activity and function. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Cellular Effects
The effects of (4-(2-Nitrophenoxy)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-(2-Nitrophenoxy)phenyl)boronic acid has been shown to interfere with cell signaling pathways by binding to key signaling molecules, thereby altering their activity. This can lead to changes in gene expression and metabolic processes, ultimately affecting cell behavior and function .
Molecular Mechanism
At the molecular level, (4-(2-Nitrophenoxy)phenyl)boronic acid exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, (4-(2-Nitrophenoxy)phenyl)boronic acid can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(2-Nitrophenoxy)phenyl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-(2-Nitrophenoxy)phenyl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to (4-(2-Nitrophenoxy)phenyl)boronic acid can result in sustained modulation of cellular processes, which may have implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (4-(2-Nitrophenoxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of (4-(2-Nitrophenoxy)phenyl)boronic acid can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
(4-(2-Nitrophenoxy)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways. For example, (4-(2-Nitrophenoxy)phenyl)boronic acid can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, (4-(2-Nitrophenoxy)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For instance, (4-(2-Nitrophenoxy)phenyl)boronic acid may be transported into cells via specific transporters, where it can then interact with intracellular targets to exert its effects .
Subcellular Localization
The subcellular localization of (4-(2-Nitrophenoxy)phenyl)boronic acid is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, (4-(2-Nitrophenoxy)phenyl)boronic acid may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .
属性
IUPAC Name |
[4-(2-nitrophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFSQPXQXYCXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656931 | |
| Record name | [4-(2-Nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-62-3 | |
| Record name | B-[4-(2-Nitrophenoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate](/img/structure/B1386671.png)
![(3Z)-4-[(3,4-dichlorophenyl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one](/img/structure/B1386674.png)


![1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol](/img/structure/B1386677.png)
![(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386679.png)


![1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine](/img/structure/B1386686.png)
![3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B1386687.png)

![3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonane](/img/structure/B1386690.png)
![Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide](/img/structure/B1386691.png)

